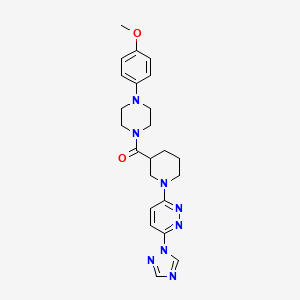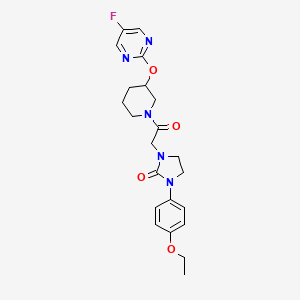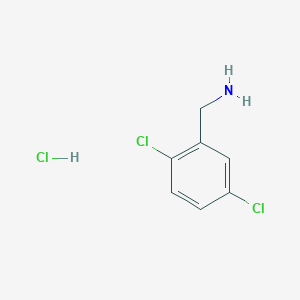
bis(4-bromophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)-1,3,5-triazin-2-amine is an organic compound with the molecular formula C15H9Br2N3 It is a derivative of triazine, a heterocyclic compound, and contains two bromophenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-bromoaniline with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-bromoaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl rings can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups, on the phenyl rings.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated triazine derivatives.
Scientific Research Applications
Bis(4-bromophenyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and coordination polymers, with unique properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design and development, particularly in the synthesis of antitumor and antimicrobial agents.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of bis(4-bromophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antitumor activity may involve the inhibition of specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Bis(4-bromophenyl)-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
Bis(4-bromophenyl)amine: Similar structure but lacks the triazine ring, leading to different chemical and biological properties.
Bis(4-bromophenyl)ether: Contains an ether linkage instead of the triazine ring, resulting in different reactivity and applications.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the triazine ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its triazine core, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPNXQFFQVTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)
![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)


![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine](/img/structure/B2642976.png)
![N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2642977.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)
![N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide](/img/new.no-structure.jpg)
![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)
![3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2642984.png)
![1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2642986.png)
![3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642988.png)

